3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
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Overview
Description
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a phenyl group attached to the pyrazole ring and an aniline group attached to the pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cancer cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action is significant inhibition of cancer cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Biochemical Analysis
Biochemical Properties
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, anxiolytics, antimetabolites in purine biochemical reactions, antischistosomal, xanthine oxidase inhibitor, antimicrobial, tuberculostatic, cytotoxicity, antiproliferative agents, and antileukemic activities .
Cellular Effects
Based on its biochemical properties, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity .
Preparation Methods
The synthesis of 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its unique structural properties make it a valuable scaffold for designing new drugs with improved efficacy and selectivity . In biology, it has been used as a tool compound to study the mechanisms of enzyme inhibition and signal transduction pathways .
Comparison with Similar Compounds
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar pyrazolo[1,5-a]pyrimidine scaffold but differ in the specific substituents and functional groups attached to the core structure .
Properties
IUPAC Name |
3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-15-8-4-7-14(11-15)17-9-10-20-18-16(12-21-22(17)18)13-5-2-1-3-6-13/h1-12H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAUDDRQKJVPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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